molecular formula C15H11Cl2N3 B12050034 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B12050034
M. Wt: 304.2 g/mol
InChI Key: XJFWCLYNTSVJIX-UHFFFAOYSA-N
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Description

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C15H10Cl2N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,4-dichlorobenzene in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine
  • 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine
  • 1,4-Bis(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the presence of chlorine can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Properties

Molecular Formula

C15H11Cl2N3

Molecular Weight

304.2 g/mol

IUPAC Name

2,4-bis(4-chlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2

InChI Key

XJFWCLYNTSVJIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl

Origin of Product

United States

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